(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
646995-45-1
VCID:
VC21311453
InChI:
InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1
SMILES:
C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O
Molecular Formula:
C10H8F2O2
Molecular Weight:
198.17 g/mol
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
CAS No.: 646995-45-1
Cat. No.: VC21311453
Molecular Formula: C10H8F2O2
Molecular Weight: 198.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646995-45-1 |
|---|---|
| Molecular Formula | C10H8F2O2 |
| Molecular Weight | 198.17 g/mol |
| IUPAC Name | (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1 |
| Standard InChI Key | ZJTJSILEHUGFMC-SFYZADRCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C(=O)O |
| SMILES | C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator